Mer-rucl3(dmso)2Im
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Overview
Description
Mer-rucl3(dmso)2Im: is a coordination compound with the molecular formula C7H16Cl3N2O2RuS2 and a molecular weight of 431.773 g/mol . This compound is known for its unique structure, which includes a ruthenium center coordinated to three chloride ions, two dimethyl sulfoxide (DMSO) molecules, and one imidazole ligand. It has a boiling point of 257°C at 760 mmHg and a flash point of 145°C .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of Mer-rucl3(dmso)2Im typically involves the reaction of ruthenium trichloride with dimethyl sulfoxide and imidazole under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The general reaction scheme can be represented as follows:
RuCl3+2DMSO+Imidazole→this compound
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Mer-rucl3(dmso)2Im can undergo oxidation reactions, where the ruthenium center is oxidized to a higher oxidation state.
Reduction: The compound can also participate in reduction reactions, where the ruthenium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where one or more ligands (e.g., chloride, DMSO, or imidazole) are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Ligand exchange can be facilitated by using or under mild conditions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction may produce lower oxidation state complexes.
Scientific Research Applications
Chemistry:
Mer-rucl3(dmso)2Im is widely used as a catalyst in various organic reactions, including oxidation and reduction reactions. Its unique coordination environment allows it to facilitate these reactions efficiently.
Biology:
In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown promising results in inhibiting the growth of certain bacterial strains and cancer cell lines.
Medicine:
The compound is being investigated for its potential use in chemotherapy due to its ability to interact with DNA and other cellular components. Its unique structure allows it to target specific molecular pathways involved in cancer progression.
Industry:
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceutical intermediates . Its catalytic properties make it valuable in various chemical manufacturing processes.
Mechanism of Action
The mechanism by which Mer-rucl3(dmso)2Im exerts its effects involves its interaction with biological macromolecules such as DNA and proteins. The ruthenium center can form coordination bonds with these molecules, leading to structural changes and functional inhibition . The compound’s ability to undergo redox reactions also plays a crucial role in its biological activity, as it can generate reactive oxygen species (ROS) that induce cellular damage.
Comparison with Similar Compounds
- Tris(2,2’-bipyridine)ruthenium(II) chloride
- Ruthenium(III) chloride
- Ruthenium(II) tris(acetylacetonate)
Comparison:
Mer-rucl3(dmso)2Im is unique due to its specific coordination environment, which includes both DMSO and imidazole ligands. This unique structure imparts distinct catalytic and biological properties compared to other ruthenium complexes. For example, Tris(2,2’-bipyridine)ruthenium(II) chloride is primarily used in photochemical applications , while Ruthenium(III) chloride is a common precursor in various synthetic reactions . Ruthenium(II) tris(acetylacetonate) is known for its use in catalysis but lacks the specific biological activity observed in this compound.
Properties
CAS No. |
141624-71-7 |
---|---|
Molecular Formula |
C7H16Cl3N2O2RuS2 |
Molecular Weight |
431.8 g/mol |
IUPAC Name |
1H-imidazole;methylsulfinylmethane;ruthenium(3+);trichloride |
InChI |
InChI=1S/C3H4N2.2C2H6OS.3ClH.Ru/c1-2-5-3-4-1;2*1-4(2)3;;;;/h1-3H,(H,4,5);2*1-2H3;3*1H;/q;;;;;;+3/p-3 |
InChI Key |
UWISOYRVSMYUPP-UHFFFAOYSA-K |
SMILES |
CS(=O)C.CS(=O)C.C1=CN=CN1.[Cl-].[Cl-].[Cl-].[Ru+3] |
Canonical SMILES |
CS(=O)C.CS(=O)C.C1=CN=CN1.[Cl-].[Cl-].[Cl-].[Ru+3] |
Synonyms |
mer-RuCl3(DMSO)2Im trichlorobis(dimethylsulfoxide)imidazoleruthenium(III) |
Origin of Product |
United States |
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